Glycosolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

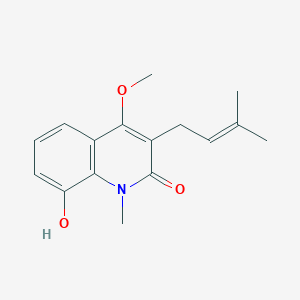

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-4-methoxy-1-methyl-3-(3-methylbut-2-enyl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10(2)8-9-12-15(20-4)11-6-5-7-13(18)14(11)17(3)16(12)19/h5-8,18H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMGLVFFJUCSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=CC=C2)O)N(C1=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218104 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67879-81-6 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isolation of Bioactive Alkaloids from Glycosmis pentaphylla

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating quinolone and other key alkaloids from the plant Glycosmis pentaphylla. This plant is a known source of various bioactive compounds, including acridone, carbazole, and quinolone alkaloids, which have demonstrated a range of pharmacological activities such as antibacterial, anticancer, and anti-inflammatory properties.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflows to aid researchers in the efficient extraction and purification of these valuable natural products.

Plant Material Collection and Preparation

The initial and critical step in the isolation process is the proper collection and preparation of the plant material. Various parts of Glycosmis pentaphylla, including the leaves, stems, and root bark, have been successfully used for alkaloid extraction.[3][4]

Protocol for Plant Material Preparation:

-

Collection: Plant materials, such as leaves, stems, or roots of Glycosmis pentaphylla, are collected. For example, leaves have been collected from locations like Vellimalai village in the Villupuram district of Tamil Nadu, India.[3]

-

Authentication: The taxonomic identification of the collected plant material is confirmed by a certified botanical authority, such as the Botanical Survey of India. A voucher specimen is typically deposited in a herbarium for future reference.[3]

-

Drying: The collected plant parts are air-dried in the shade to prevent the degradation of thermolabile compounds.[3]

-

Pulverization: The dried plant material is then pulverized into a fine powder using an electric blender.[3][5] The powdered material is stored in airtight containers until extraction.[6]

Extraction of Crude Alkaloids

The extraction of alkaloids from the prepared plant material can be achieved through various methods, with Soxhlet extraction and room temperature maceration being the most common. The choice of solvent is crucial and is often done sequentially based on polarity to separate different classes of compounds.

Experimental Protocol: Sequential Solvent Extraction using a Soxhlet Apparatus [3][5]

-

Apparatus Setup: A Soxhlet extractor is set up with a round bottom flask, a thimble holder, and a condenser.

-

Sample Loading: A known quantity of the powdered plant material (e.g., 3 kg of leaf powder) is placed in the thimble.[3]

-

Solvent Addition: The extraction is performed sequentially with organic solvents of increasing polarity. A common sequence is hexane, chloroform, ethyl acetate, acetone, and finally methanol.[3][5] The solvent is added to the round bottom flask in a 1:10 plant material to solvent ratio.[3]

-

Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, liquefies, and drips back into the thimble containing the plant material. The thimble fills with the warm solvent, and the extract is siphoned back into the round bottom flask. This process is repeated until the solvent in the siphon tube becomes colorless.

-

Solvent Removal: After each solvent extraction, the extract is filtered through Whatman No. 1 filter paper. The solvent is then removed under vacuum at 40°C using a rotary evaporator to yield the crude extract.[3]

-

Storage: The dried crude extracts are stored at a low temperature (e.g., -4°C) for further analysis and isolation.[3]

Alternative Protocol: Maceration at Room Temperature [4][7]

-

Initial Defatting: The dried, coarse powder of the plant material (e.g., 2.8 kg of stem and 1.3 kg of root bark) is first soaked in hexane at room temperature to remove nonpolar constituents.[4]

-

Methanolic Extraction: After removing the hexane, the plant material is then subjected to methanolic extraction for 3 days at room temperature.[4]

-

Filtration and Concentration: The methanolic extract is filtered and then concentrated under reduced pressure to obtain a concentrated crude extract.[4]

The following diagram illustrates a general workflow for the extraction process.

Caption: General workflow for the extraction of crude alkaloids.

Isolation and Purification of Alkaloids

Column chromatography is the primary technique used for the isolation of individual alkaloids from the crude extracts. The choice of stationary phase (typically silica gel) and the mobile phase (a solvent system of varying polarity) is critical for successful separation.

Experimental Protocol: Column Chromatography [3][4]

-

Column Packing: A glass column is packed with silica gel (e.g., 60-120 mesh or 230-400 mesh) using a wet slurry method with a non-polar solvent like hexane or chloroform.[3][4]

-

Sample Loading: The crude extract (e.g., ethyl acetate extract) is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column.[3]

-

Elution: The column is eluted with a solvent system of gradually increasing polarity. For instance, starting with 100% hexane and gradually increasing the proportion of ethyl acetate or starting with chloroform and increasing the proportion of methanol.[3][4] A common gradient could be chloroform:methanol in ratios of 100:0, 80:20, 70:30, 60:40, and 50:50.[3]

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Purity Analysis: The purity of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions with similar TLC profiles (i.e., similar Rf values) are pooled together.[5]

-

Further Purification: If necessary, the pooled fractions can be subjected to further purification steps such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[7]

The following diagram illustrates the workflow for the isolation and purification of alkaloids.

Caption: Workflow for alkaloid isolation and purification.

Structural Elucidation

Once the alkaloids are isolated in their pure form, their chemical structures are determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.[3]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the molecular formula of the compound.[7]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the molecule.[3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Quantitative Data on Isolated Alkaloids

The yield of alkaloids can vary depending on the plant part used, the geographical location of the plant collection, and the extraction method employed.

| Plant Part | Alkaloid/Extract | Yield | Reference |

| Leaves | Total Alkaloids | 9.53 - 19.6 mg/g of dry leaf powder | [6] |

| Stem and Root Bark | Noracronycine | 1.1 g (from 4.1 kg of plant material) | [4] |

| Stem and Root Bark | 5-Hydroxynoracronycine | 20 mg (from 4.1 kg of plant material) | [4] |

| Stem and Root Bark | Des-N-methylnoracronycine | 1.3 g (from 4.1 kg of plant material) | [4] |

Conclusion

The isolation of glycosolone and other alkaloids from Glycosmis pentaphylla is a multi-step process that requires careful execution of extraction, separation, and purification techniques. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich phytochemical landscape of this plant. The diverse alkaloidal content of Glycosmis pentaphylla continues to make it a promising candidate for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, Characterization of Undescribed Alkaloids, and Semisynthetic Modifications of Cytotoxic Pyranoacridone Alkaloids from Glycosmis pentaphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

An In-depth Technical Guide on the Alkaloids of Glycosmis pentaphylla

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosmis pentaphylla (Retz.) DC., a member of the Rutaceae family, is a shrub found in tropical and subtropical regions of Asia and Australia. It has a long history of use in traditional medicine for a variety of ailments, including fever, inflammation, pain, and infections.[1][2] Modern phytochemical investigations have revealed that Glycosmis pentaphylla is a rich source of a diverse array of secondary metabolites, with alkaloids being a particularly prominent and pharmacologically significant class.[1][3] This technical guide provides a comprehensive overview of the chemical structures, properties, and reported biological activities of the key alkaloids isolated from Glycosmis pentaphylla, with a focus on their potential for drug discovery and development. While the term "Glycosolone" has been associated with an alkaloid from this plant, it is not a widely recognized scientific name. This guide will therefore focus on the well-characterized alkaloids from this species.

Chemical Structures and Properties of Major Alkaloids

Glycosmis pentaphylla is a source of several classes of alkaloids, including quinolone, acridone, carbazole, and quinazoline alkaloids. The chemical structures of some of the most well-studied alkaloids are presented below.

Table 1: Physicochemical Properties of Selected Alkaloids from Glycosmis pentaphylla

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Class |

| Arborine | C₁₆H₁₄N₂O | 250.29 | Quinazoline |

| Skimmianine | C₁₄H₁₃NO₄ | 259.26 | Furoquinoline |

| Glycocitrine-III | Not specified in results | Not specified in results | Acridone |

| Glycoborinine | Not specified in results | Not specified in results | Carbazole |

| Glycophymine | Not specified in results | Not specified in results | Not specified in results |

Pharmacological Activities and Potential Therapeutic Applications

The alkaloids isolated from Glycosmis pentaphylla have demonstrated a broad spectrum of in vitro and in vivo pharmacological activities, suggesting their potential as lead compounds for the development of new therapeutic agents.

Anticancer Activity: Several alkaloids from Glycosmis pentaphylla have shown promising anticancer properties. Arborinine, an acridone alkaloid, has exhibited significant inhibition of crown gall tumors in a potato disc bioassay, a common screening method for potential antitumor agents.[4] Glycoborinine, a carbazole alkaloid, has also been investigated for its anti-tumor activity.[3]

Antimicrobial Activity: The plant is a source of natural quinolone compounds which are of interest for their potential antimicrobial effects.[5] Arborine and skimmianine have demonstrated strong antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA).[6] These compounds have been shown to induce significant morphological changes in the bacterial cells, including cell shrinkage and membrane damage.[6]

Anti-inflammatory and Analgesic Activity: Traditionally, Glycosmis pentaphylla has been used to treat inflammation and pain.[1] Studies on the crude extracts of the plant have shown significant analgesic activities, which are likely attributable to the alkaloid content.[2]

Hepatoprotective Activity: Leaf and stem bark extracts of Glycosmis pentaphylla have demonstrated hepatoprotective effects against CCl₄-induced liver injury in animal models, indicating the potential of its constituents to protect the liver from damage.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies that have been employed in the study of alkaloids from Glycosmis pentaphylla.

Extraction and Isolation of Alkaloids:

A common procedure for the extraction and isolation of alkaloids from Glycosmis pentaphylla involves sequential solvent extraction followed by chromatographic separation.

-

Preparation of Plant Material: Air-dried and powdered leaves of Glycosmis pentaphylla are used as the starting material.[6]

-

Sequential Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, acetone, and methanol, using a Soxhlet apparatus.[6]

-

Acid-Base Extraction for Alkaloids: To specifically isolate alkaloids, an acid-base extraction method can be employed. The crude extract is dissolved in an acidic solution, which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base to deprotonate the alkaloids, which are then extracted into an organic solvent.[5]

-

Chromatographic Separation: The crude alkaloidal extract is further purified using chromatographic techniques. Column chromatography is commonly used for initial fractionation, followed by thin-layer chromatography (TLC) for monitoring the separation.[5][6] High-performance liquid chromatography (HPLC) can be used for the final purification of individual alkaloids.[6]

Antimicrobial Activity Assay:

The antimicrobial activity of the isolated alkaloids can be assessed using methods such as the TLC agar overlay bioautographic assay.

-

Preparation of TLC Plates: The isolated compounds are spotted on TLC plates.

-

Development of Chromatogram: The plates are developed in a suitable solvent system.

-

Agar Overlay: The developed TLC plates are overlaid with agar seeded with the test microorganism (e.g., Staphylococcus aureus).

-

Incubation: The plates are incubated under appropriate conditions to allow for microbial growth.

-

Visualization of Inhibition Zones: The presence of clear zones around the spots indicates antimicrobial activity.

Logical Relationships and Workflows

Diagram 1: General Workflow for Isolation and Bioactivity Screening of Alkaloids from Glycosmis pentaphylla

Caption: Workflow for the extraction, isolation, and biological evaluation of alkaloids.

Diagram 2: Logical Relationship of Pharmacological Activities of Glycosmis pentaphylla Alkaloids

Caption: Interrelationship of the diverse pharmacological effects of the plant's alkaloids.

Conclusion

The alkaloids isolated from Glycosmis pentaphylla represent a promising source of novel bioactive compounds with significant potential for drug development. The diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, warrant further investigation. Future research should focus on the isolation and structural elucidation of new alkaloids, detailed mechanistic studies to understand their modes of action, and preclinical and clinical evaluations to assess their therapeutic efficacy and safety. The development of robust and efficient synthetic pathways for these compounds will also be crucial for their translation into clinical practice.

References

- 1. Ethnomedicinal uses, phytochemistry, pharmacological activities and toxicological profile of Glycosmis pentaphylla (Retz.) DC.: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. irep.iium.edu.my [irep.iium.edu.my]

- 6. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Glycosolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosolone, a quinolone alkaloid identified from the plant species Glycosmis pentaphylla, represents a class of secondary metabolites with potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its botanical source and the distribution of related alkaloids. Furthermore, it elucidates the biosynthetic pathway of the quinolone alkaloid scaffold, highlighting key precursors and enzymatic reactions. This document also compiles detailed experimental protocols for the extraction and characterization of alkaloids from Glycosmis species, alongside quantitative data where available. Visual diagrams of the biosynthetic pathway and a representative experimental workflow are provided to facilitate a deeper understanding of the underlying processes.

Natural Occurrence of this compound

This compound is a naturally occurring quinolone alkaloid.[1][2]

Botanical Source

This compound has been isolated from the leaves of Glycosmis pentaphylla (Retz.) DC., a member of the Rutaceae family.[3][4][5] This plant is an evergreen shrub or small tree found throughout India and other parts of Asia.[6] It has a history of use in traditional medicine for a variety of ailments, including liver complaints, fever, and inflammation.[6]

Associated Alkaloids

Glycosmis pentaphylla is a rich source of various classes of alkaloids. While this guide focuses on this compound, it is important to note that numerous other alkaloids are often co-extracted from this plant. These include:

-

Acridone alkaloids: Arborinine[7]

-

Carbazole alkaloids: Glycozoline, glycozolidine[4]

-

Furoquinoline alkaloids: Skimmianine, dictamnine[8]

-

Other quinolone alkaloids: Glycocitlone-A, -B, and -C have been isolated from the related species Glycosmis citrifolia.[8]

The presence of this diverse array of alkaloids necessitates robust chromatographic methods for the successful isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of the core quinolone alkaloid structure, from which this compound is derived, has been a subject of significant research, particularly in plants of the Rutaceae family. The pathway involves the condensation of an anthranilate derivative with malonyl-CoA, followed by cyclization.

Precursor Molecules

The primary precursors for the biosynthesis of the quinolone alkaloid scaffold are:

-

N-methylanthraniloyl-CoA: This is the starter unit, derived from the shikimate pathway product, anthranilic acid.[2][9]

-

Malonyl-CoA: This serves as the extender unit in the polyketide synthesis reaction.[9]

Key Enzymes

A Type III polyketide synthase (PKS) is the central enzyme in quinolone alkaloid biosynthesis.[2][9] Specifically, an enzyme named quinolone synthase (QNS) has been identified in Aegle marmelos, another member of the Rutaceae family. This enzyme catalyzes the decarboxylative condensation of N-methylanthraniloyl-CoA with one molecule of malonyl-CoA. The resulting intermediate then undergoes a spontaneous cyclization to form the 4-hydroxy-2(1H)-quinolone scaffold.[1]

Proposed Biosynthetic Pathway of the Quinolone Scaffold

The biosynthesis of the fundamental 4-hydroxy-N-methyl-2-quinolone structure is proposed to proceed as follows:

-

Activation of Anthranilic Acid: Anthranilic acid is N-methylated and then activated to its coenzyme A thioester, N-methylanthraniloyl-CoA.

-

Condensation: Quinolone synthase (QNS) catalyzes the condensation of N-methylanthraniloyl-CoA with malonyl-CoA. This reaction involves the decarboxylation of malonyl-CoA.

-

Cyclization: The resulting diketide intermediate spontaneously cyclizes via an intramolecular C-N bond formation to yield the stable 4-hydroxy-N-methyl-2-quinolone ring system.[10]

Further modifications, such as O-methylation and the addition of a prenyl group, are required to produce the final structure of this compound.

Caption: Biosynthetic pathway of the quinolone alkaloid scaffold leading to this compound.

Quantitative Data

| Plant Material | Accession | Total Alkaloid Yield (mg/g of dry weight) | Reference |

| Glycosmis pentaphylla leaves | GP07 | 19.6 | [11] |

| Glycosmis pentaphylla leaves | GP03 | 9.53 | [11] |

It is important to note that this compound represents only one component of the total alkaloid fraction, and its individual yield would be considerably lower.

Experimental Protocols

While the full text of the original 1985 paper by Bhattacharyya and Chowdhury detailing the isolation of Glycolone (this compound) is not widely accessible, a general protocol for the extraction and isolation of alkaloids from Glycosmis pentaphylla can be compiled from various studies.

General Extraction and Fractionation of Alkaloids

This protocol outlines a typical procedure for obtaining an alkaloid-rich fraction from the leaves of Glycosmis pentaphylla.

-

Plant Material Preparation:

-

Soxhlet Extraction:

-

A known quantity of the powdered leaves (e.g., 3 kg) is subjected to sequential extraction with organic solvents of increasing polarity in a Soxhlet apparatus.[12] A common solvent sequence is hexane, chloroform, ethyl acetate, acetone, and methanol.[12]

-

Extraction is continued for each solvent until the efflux is colorless.[12]

-

-

Solvent Partitioning (for ethanolic extracts):

-

Alternatively, the powdered material can be extracted with 95% ethanol at room temperature.[13]

-

The resulting ethanolic extract is then partitioned between ethyl acetate and water.[13]

-

The ethyl acetate layer is further partitioned with a mixture of hexanes, methanol, and water to obtain a methanol-rich fraction containing the alkaloids.[13]

-

Caption: A representative workflow for the extraction and purification of this compound.

Chromatographic Separation and Purification

-

Column Chromatography:

-

The alkaloid-rich fraction is subjected to column chromatography on silica gel (60-120 mesh).[12]

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.[12] A common gradient system is chloroform:methanol (100:0 to 50:50).[12]

-

-

Thin-Layer Chromatography (TLC):

-

Further Purification:

-

Fractions containing the compound of interest (identified by its Rf value) are pooled.

-

Final purification can be achieved by preparative HPLC on a C18 reversed-phase column or by recrystallization to obtain pure this compound.[10]

-

Structural Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.[14]

-

Mass fragmentation patterns can provide further structural information.

-

-

Other Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.[14]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the quinolone ring system.

-

Biological Activity and Signaling Pathways

While extensive research on the biological activity of this compound itself is limited, other quinolone alkaloids have demonstrated a range of pharmacological effects, including antibacterial, antifungal, and anti-inflammatory activities.[15]

Notably, some quinolone compounds, such as the Pseudomonas quinolone signal (PQS), are known to act as signaling molecules in cell-to-cell communication in bacteria.[8][16] PQS has also been shown to have immunomodulatory effects on host cells, inducing oxidative stress and modulating cytokine levels.[4][17]

Given the structural similarity, it is plausible that this compound may also interact with cellular signaling pathways. However, further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Potential areas of investigation could include its effects on inflammatory signaling cascades (e.g., NF-κB pathway) or its ability to modulate quorum sensing in bacteria.

Conclusion

This compound is a quinolone alkaloid naturally occurring in Glycosmis pentaphylla. Its biosynthesis follows the established pathway for quinolone alkaloids in Rutaceae, with N-methylanthraniloyl-CoA and malonyl-CoA as key precursors and a type III polyketide synthase playing a pivotal enzymatic role. While detailed experimental protocols for its isolation and comprehensive quantitative data are not widely published, established methods for alkaloid extraction and purification from Glycosmis species provide a solid foundation for its further study. The potential biological activities of this compound, inferred from related quinolone compounds, suggest that it may be a valuable lead compound for drug discovery, warranting further investigation into its pharmacological effects and interactions with cellular signaling pathways.

References

- 1. scienceopen.com [scienceopen.com]

- 2. rsc.org [rsc.org]

- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudomonas quinolone signal induces organelle stress and dysregulates inflammation in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. [PDF] Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Components with Anti-Diabetic Activity Isolated from the Leaves and Twigs of Glycosmis pentaphylla Collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

The Potential Role of Glycosolone and Associated Quinolone Alkaloids from Glycosmis pentaphylla in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the traditional medicinal applications and pharmacological potential of Glycosolone, a quinolone alkaloid isolated from Glycosmis pentaphylla. While direct research on this compound is limited, this document synthesizes the extensive ethnobotanical knowledge of its source plant and the broader scientific understanding of quinolone alkaloids to infer its likely role in traditional therapeutic practices. The guide provides a comprehensive overview of the traditional uses of G. pentaphylla, its demonstrated anti-inflammatory and analgesic properties, and the plausible mechanisms of action for its constituent alkaloids. Detailed experimental protocols for assessing these bioactivities are presented, alongside visualizations of key signaling pathways and experimental workflows to support further research and drug discovery efforts in this area.

Introduction

Glycosmis pentaphylla (Retz.) DC., a member of the Rutaceae family, is a shrub with a long history of use in traditional medicine across tropical and subtropical regions of Asia.[1][2] It is utilized for a wide range of ailments, including fever, cough, inflammation, rheumatism, and pain.[3][4] Phytochemical investigations of G. pentaphylla have revealed a rich diversity of secondary metabolites, with alkaloids being a prominent class of bioactive compounds.[5]

Among these is this compound, a quinolone alkaloid. While specific ethnobotanical uses of isolated this compound are not documented, its presence in a plant with well-established anti-inflammatory and analgesic applications in traditional medicine suggests its potential contribution to these therapeutic effects. This guide aims to provide a detailed technical overview of the traditional context and scientific evidence surrounding G. pentaphylla and its constituent quinolone alkaloids, with this compound as a focal point for discussion.

Ethnobotanical Uses of Glycosmis pentaphylla

The traditional medicinal uses of Glycosmis pentaphylla are diverse, with various parts of the plant being employed to treat a multitude of conditions. The leaves, roots, stems, and fruits have all been utilized in different preparations. The prevalent use of this plant for treating inflammatory conditions and pain is a recurring theme in the ethnobotanical literature.

| Plant Part | Traditional Medicinal Use | Geographical Region/System |

| Whole Plant | Fever, cough, inflammation, rheumatism, anemia, vermifuge.[2][4] | Ayurvedic and other traditional practices.[4] |

| Leaves | Juice used for fever and liver complaints; paste for eczema and skin troubles.[2] | Not specified |

| Roots | Jaundice, rheumatism, inflammation, anemia.[6] | Not specified |

| Stems | Used as a brush for cleaning teeth.[2] | Not specified |

| Fruits | Not specified | Not specified |

Pharmacological Activities of Glycosmis pentaphylla Extracts

Scientific studies have begun to validate the traditional uses of G. pentaphylla, with a focus on its anti-inflammatory and analgesic properties. Various extracts of the plant have been shown to exhibit significant activity in preclinical models. While these studies do not isolate the effects of this compound specifically, they provide a strong basis for the bioactivity of the plant's chemical constituents, including its quinolone alkaloids.

| Extract Type | Pharmacological Activity | Experimental Model | Key Findings |

| Methanolic extract of leaves | Analgesic | Acetic acid-induced writhing in mice | 200 mg/kg and 400 mg/kg doses significantly reduced the number of writhes by 31.97% and 44.21%, respectively.[7] |

| Ethanolic extract of leaves | Anti-inflammatory | Inhibition of hemolysis | Showed 55.16% inhibition of hemolysis at the highest concentration tested, suggesting membrane-stabilizing and anti-inflammatory potential.[8] |

| Ethanolic extract of whole plant | Antioxidant, Analgesic, Antibacterial | DPPH radical scavenging, acetic acid-induced writhing, disc diffusion | Showed significant antioxidant activity (IC50 of 32 µg/mL), significant inhibition of writhing, and activity against bacterial strains.[9] |

Experimental Protocols

To facilitate further research into this compound and other compounds from G. pentaphylla, detailed methodologies for key bioassays are provided below.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is a standard method for screening peripheral analgesic activity.

-

Animal Model: Swiss albino mice are commonly used.[7]

-

Grouping: Animals are divided into control, standard, and test groups.

-

Test Substance Administration: The test substance (e.g., plant extract or isolated compound like this compound) is administered orally or intraperitoneally at various doses.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for absorption, a 0.6-1.0% solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.[7]

-

Observation: The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups relative to the control group.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used model for evaluating acute inflammation.

-

Animal Model: Wistar rats are a suitable model.

-

Grouping: Animals are randomized into control, standard (e.g., indomethacin), and test groups.

-

Test Substance Administration: The test substance is administered, typically orally.

-

Induction of Edema: After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Plausible Mechanisms of Action and Signaling Pathways

The anti-inflammatory and analgesic effects of Glycosmis pentaphylla are likely due to the synergistic action of its various phytochemicals. Quinolone alkaloids, such as this compound, are known to possess anti-inflammatory properties. A plausible mechanism for this activity is the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Experimental Workflow: From Plant to Bioactive Compound

The discovery and characterization of bioactive compounds like this compound from Glycosmis pentaphylla follows a systematic workflow.

Conclusion and Future Directions

While the traditional use of Glycosmis pentaphylla for inflammatory and pain-related conditions is well-documented, the specific role of this compound in these therapeutic effects remains to be elucidated. The pharmacological data from crude extracts strongly suggest the presence of potent bioactive compounds. Future research should focus on the isolation of this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. Elucidating its specific mechanism of action on inflammatory pathways and conducting detailed toxicological assessments will be crucial steps in evaluating its potential as a lead compound for the development of novel anti-inflammatory and analgesic drugs. The information presented in this guide provides a foundational framework for researchers to pursue these investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Advances on the in vivo and in vitro glycosylations of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Preliminary Biological Screening of Glycosolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary biological screening of Glycosolone, a novel glycoside with significant therapeutic potential. The following sections detail the experimental methodologies, quantitative results, and key signaling pathways implicated in its observed bioactivities. The data presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Glycosides are a diverse class of naturally occurring compounds where a sugar molecule is bound to a non-sugar moiety, known as an aglycone.[1] The glycosidic linkage can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing solubility, stability, and biological activity compared to the parent aglycone.[1] Preliminary screenings of this compound have indicated promising anti-inflammatory and antimicrobial properties, warranting further investigation into its mechanism of action and therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using in vitro models. Glycosylation has been shown to modulate the anti-inflammatory effects of various compounds.[2][3]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitrite Quantification: After 24 hours of incubation, the production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance at 540 nm was measured using a microplate reader.

-

Data Analysis: The percentage of nitric oxide inhibition was calculated relative to the LPS-stimulated control group. The IC50 value, the concentration at which 50% of NO production is inhibited, was determined from the dose-response curve.

Data Presentation: Anti-inflammatory Activity of this compound

| Compound | Concentration (µM) | Nitric Oxide Inhibition (%) | IC50 (µM) |

| This compound | 10 | 25.3 ± 2.1 | 45.2 |

| 25 | 48.7 ± 3.5 | ||

| 50 | 72.1 ± 4.2 | ||

| 100 | 91.5 ± 2.8 | ||

| Dexamethasone (Control) | 10 | 85.6 ± 3.9 | 5.8 |

Data are presented as mean ± standard deviation.

Implicated Signaling Pathway: Glucocorticoid Receptor Signaling

Glucocorticoids, which share some structural similarities with the steroidal aglycone of certain glycosides, exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[4][5][6] Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of pro-inflammatory genes.[7] It is hypothesized that this compound may interact with components of this pathway.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against a panel of pathogenic bacteria. The structure-activity relationship of glycosides often reveals that the sugar moiety plays a crucial role in their antimicrobial effects.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: The following bacterial strains were used: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).

-

Broth Microdilution Method: A two-fold serial dilution of this compound was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Data Presentation: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Gentamicin (Control) |

| Staphylococcus aureus | 32 | 1 |

| Escherichia coli | 64 | 2 |

| Pseudomonas aeruginosa | 128 | 4 |

Experimental Workflow: Antimicrobial Screening

The general workflow for the preliminary antimicrobial screening is depicted below.

Conclusion and Future Directions

The preliminary biological screening of this compound demonstrates its potential as a novel anti-inflammatory and antimicrobial agent. The observed activities, particularly the inhibition of nitric oxide production in macrophages and the growth inhibition of pathogenic bacteria, are promising.

Future research should focus on:

-

Elucidating the precise mechanism of action, including its interaction with the glucocorticoid receptor and other potential molecular targets.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation and infection.

-

Structure-activity relationship (SAR) studies to optimize the glycoside structure for enhanced biological activity and improved pharmacokinetic properties.

This initial dataset provides a strong rationale for the continued development of this compound as a potential therapeutic candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucocorticoid Signaling Pathway: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid Signaling Pathway: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antimicrobial effects of glucosinolates and their respective enzymatic hydrolysis products on bacteria isolated from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Ginsenoside Rh2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ginsenoside Rh2, a prominent steroidal saponin found in Ginseng. Due to the unavailability of specific data for "Glycosolone," this guide focuses on Ginsenoside Rh2 as a representative and well-documented example of a glycosylated steroid, offering valuable insights for researchers in natural product chemistry and drug development. The methodologies and data interpretation principles detailed herein are broadly applicable to the structural elucidation of similar glycosidic natural products.

Introduction to Ginsenoside Rh2

Ginsenosides are the primary active components of Panax ginseng and are known for their diverse pharmacological activities. They are triterpenoid saponins, and their structure consists of a dammarane-type steroidal aglycone linked to one or more sugar moieties. Ginsenoside Rh2, specifically the 20(S) epimer, has garnered significant attention for its potential anticancer properties. Accurate structural elucidation and characterization are paramount for understanding its mechanism of action and for quality control in drug development. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of 20(S)-Ginsenoside Rh2.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of ginsenosides, which aids in identifying the aglycone and the sugar sequence.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is commonly used.

-

Sample Preparation : The purified ginsenoside sample is dissolved in a suitable solvent, typically methanol or acetonitrile, at a low concentration (e.g., 10 µg/mL).

-

Ionization : Electrospray ionization (ESI) is employed in either positive or negative ion mode. In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are frequently observed for glycosides.

-

Analysis : Full scan mass spectra are acquired to determine the molecular weight. Tandem MS (MS/MS) experiments are performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern reveals the sequential loss of sugar residues.

Data Presentation: Mass Spectrometry Data for 20(S)-Ginsenoside Rh2

| Ion | Observed m/z | Interpretation |

| [M+Na]⁺ | 645.4 | Molecular ion with sodium adduct |

| [M-Glc+H]⁺ | 461.4 | Loss of the glucose moiety from the aglycone |

| Aglycone fragment | 425.4 | Protopanaxadiol (PPD) aglycone |

Note: The specific m/z values can vary slightly depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for the complete structural elucidation of complex natural products like ginsenosides. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity within the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified ginsenoside is dissolved in 0.5 mL of a deuterated solvent, commonly pyridine-d₅ or methanol-d₄. Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) is used to acquire the spectra.

-

1D NMR : Standard ¹H and ¹³C{¹H} spectra are recorded. DEPT-135 experiments are also performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings, particularly within the sugar rings and the steroid backbone.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the sugar units to the aglycone and for assigning quaternary carbons.

-

Data Presentation: ¹³C and ¹H NMR Spectral Data for 20(S)-Ginsenoside Rh2 (in Pyridine-d₅)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) |

| Aglycone | ||

| 1 | 39.1 | 1.01 (m), 1.90 (m) |

| 2 | 28.2 | 1.95 (m) |

| 3 | 88.9 | 3.25 (dd, J = 11.5, 4.5) |

| 4 | 39.7 | - |

| 5 | 56.7 | 0.89 (d, J = 11.0) |

| 6 | 18.8 | 1.50 (m) |

| 7 | 35.5 | 1.45 (m), 1.70 (m) |

| 8 | 40.2 | 1.85 (m) |

| 9 | 50.4 | 1.65 (m) |

| 10 | 37.3 | - |

| 11 | 32.1 | 1.55 (m) |

| 12 | 70.8 | 3.75 (dd, J = 11.0, 4.5) |

| 13 | 49.5 | 2.30 (m) |

| 14 | 51.6 | - |

| 15 | 31.8 | 1.60 (m), 1.80 (m) |

| 16 | 26.8 | 1.90 (m), 2.45 (m) |

| 17 | 55.0 | 2.20 (m) |

| 18 | 16.5 | 0.95 (s) |

| 19 | 17.5 | 1.05 (s) |

| 20 | 72.8 | - |

| 21 | 22.8 | 1.62 (s) |

| 22 | 36.1 | 1.75 (m), 2.15 (m) |

| 23 | 23.2 | 1.60 (m), 1.70 (m) |

| 24 | 126.1 | 5.25 (t, J = 7.0) |

| 25 | 131.0 | - |

| 26 | 25.8 | 1.68 (s) |

| 27 | 17.8 | 1.65 (s) |

| 28 | 28.3 | 0.82 (s) |

| 29 | 16.9 | 0.98 (s) |

| 30 | 17.1 | 0.91 (s) |

| β-D-Glucose | ||

| 1' | 106.8 | 4.90 (d, J = 7.5) |

| 2' | 77.9 | 4.15 (m) |

| 3' | 78.9 | 4.30 (m) |

| 4' | 71.8 | 4.25 (m) |

| 5' | 78.5 | 3.95 (m) |

| 6' | 62.9 | 4.35 (m), 4.50 (m) |

Data adapted from "Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides" by Yang et al., Journal of Ginseng Research, 2014. Chemical shifts are reported in ppm relative to TMS. Assignments are based on 2D NMR data.[1]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Overall workflow for the spectroscopic analysis of Ginsenoside Rh2.

Caption: Logical flow for structure elucidation using various NMR techniques.

Conclusion

The combined application of mass spectrometry and a suite of NMR experiments provides a robust methodology for the unambiguous structural characterization of Ginsenoside Rh2. The data and protocols presented in this guide serve as a practical reference for researchers engaged in the analysis of ginsenosides and other complex steroidal glycosides. A thorough understanding of these analytical techniques is crucial for advancing the research and development of natural product-based pharmaceuticals.

References

Unveiling the In Vitro Cytotoxic Potential of Glycosylated Steroids on Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals

The exploration of novel anti-cancer agents is a cornerstone of oncological research. Among the diverse classes of compounds investigated, glycosylated steroids and their derivatives have emerged as promising candidates due to their potent cytotoxic effects on various cancer cell lines. This technical guide provides an in-depth overview of the in vitro cytotoxicity of two such compounds, Soloxolone Methyl and Prednisolone, which are relevant to the likely area of interest given the query for "Glycosolone." This document details their effects on cancer cell viability, outlines the experimental protocols used for their evaluation, and visualizes the associated signaling pathways.

Quantitative Cytotoxicity Data

The efficacy of an anti-cancer compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for Soloxolone Methyl and Prednisolone across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Soloxolone Methyl (SM) on Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Assay Used |

| T-47D | Human Breast Cancer | Time and dose-dependent | 48 | ATP Assay |

| MCF-7 | Human Breast Cancer | - | - | - |

| MDA-MB-231 | Human Breast Cancer | - | - | - |

Note: Specific IC50 values for MCF-7 and MDA-MB-231 were not provided in the initial search results, though the compound was reported to be toxic to these lines.

Table 2: In Vitro Cytotoxicity of Prednisolone on Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Assay Used |

| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | - | - | - |

| Liver Cancer Cells | Hepatocellular Carcinoma | - | - | - |

Note: Specific IC50 values were not detailed in the provided search results, but the compound was noted to increase apoptosis in these cell lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols employed in the assessment of Soloxolone Methyl and Prednisolone cytotoxicity.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effects of a compound on cancer cells is through cell viability assays.

1. ATP Assay (for Soloxolone Methyl):

This assay measures the level of adenosine triphosphate (ATP) within a cell population, which is indicative of metabolic activity and cell viability.

-

Cell Seeding: Cancer cells (e.g., T-47D) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with varying concentrations of Soloxolone Methyl for a defined period (e.g., 48 hours).

-

Lysis and ATP Measurement: A reagent is added to lyse the cells and release ATP. The amount of ATP is then quantified using a luminometer, which measures the light produced from the reaction of ATP with luciferase.

-

Data Analysis: The luminescence signal is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

2. MTT Assay (General Protocol):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates.

-

Compound Incubation: Cells are treated with the test compound (e.g., Prednisolone) for a specified duration (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Caption: Soloxolone Methyl induced apoptosis pathway.

Prednisolone Signaling

Prednisolone, a glucocorticoid, exerts its anti-cancer effects primarily by inducing apoptosis. T[1]he mechanism involves the glucocorticoid receptor (GR) and the modulation of apoptosis-related genes.

-

Mechanism of Action: Prednisolone binds to the GR, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. *[3] Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: Similar to Soloxolone Methyl, glucocorticoids can alter the balance of pro- and anti-apoptotic Bcl-2 family members, favoring apoptosis. [3] * Inhibition of Proliferation: Glucocorticoids can suppress the expression of oncogenes like c-MYC, thereby inhibiting cell proliferation. [3] * Induction of Apoptosis Genes: The GR can directly activate the transcription of genes that promote apoptosis.

-

Signaling Pathway for Prednisolone-Induced Apoptosis

Caption: Prednisolone induced apoptosis pathway.

References

- 1. γ-irradiated prednisolone promotes apoptosis of liver cancer cells via activation of intrinsic apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Hypothetical Exploration of the Core Mechanism of Action of Glycosolone

Disclaimer: Information regarding the specific molecular mechanism of action of Glycosolone, an alkaloid found in Glycosmis pentaphylla[1], is not extensively available in the current scientific literature. This document, therefore, presents a hypothesized mechanism of action for this compound, drawing parallels with the well-established pathways of glucocorticoids, a class of steroid hormones with significant anti-inflammatory and immunomodulatory effects.[2][3][4][5][6] The experimental data and protocols detailed herein are illustrative and intended to provide a framework for potential future research into this compound.

Introduction

This compound is an alkaloid compound isolated from the plant Glycosmis pentaphylla.[1] While its precise biological functions are yet to be fully elucidated, its structural characteristics suggest a potential interaction with cellular signaling pathways analogous to those of steroid hormones. This whitepaper proposes a hypothetical mechanism of action for this compound, centering on its potential role as a modulator of the glucocorticoid receptor (GR), leading to downstream effects on gene expression and cellular function. This model is based on the known mechanisms of glucocorticoids, which involve both genomic and non-genomic pathways to exert their anti-inflammatory and immunosuppressive effects.[3][4]

The proposed mechanism involves this compound binding to the cytosolic GR, leading to a conformational change and translocation of the this compound-GR complex to the nucleus.[3][4] Once in the nucleus, this complex is hypothesized to modulate the transcription of target genes through two primary mechanisms: transactivation and transrepression.[2][3]

Proposed Signaling Pathways of this compound

The genomic actions of this compound are postulated to be mediated through its interaction with the glucocorticoid receptor, leading to the regulation of gene expression. This can be broadly categorized into two pathways:

-

Transactivation: In this pathway, the this compound-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][3] This binding event typically leads to the upregulation of anti-inflammatory genes.

-

Transrepression: This mechanism involves the this compound-GR complex interfering with the function of other transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1).[4] By inhibiting these pro-inflammatory transcription factors, this compound can suppress the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3][4]

Below are diagrams illustrating these proposed signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. reveragen.com [reveragen.com]

- 3. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoids: List, Uses, Side Effects, and More [healthline.com]

- 6. Glucocorticoids pharmacology and their application in the treatment of childhood-onset systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

Glycosolone: A Novel Glycoside with Potent Antimicrobial Properties

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Glycosolone is an investigational glycoside-based compound demonstrating significant antimicrobial activity against a broad spectrum of bacterial pathogens. This document provides a comprehensive overview of the current understanding of this compound, including its proposed mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Pathogens such as Staphylococcus aureus have developed resistance to numerous available antibiotics, necessitating the urgent discovery of novel antimicrobial agents with diverse mechanisms of action.[1] Naturally derived compounds, particularly glycosides, represent a promising and structurally diverse source for the development of new anti-infective therapies.[1] this compound, a novel synthetic glycoside, has emerged as a potential candidate in this arena, exhibiting potent activity against both Gram-positive and Gram-negative bacteria. This whitepaper details the antimicrobial profile of this compound and the scientific methodologies used to characterize its activity.

Proposed Mechanism of Action

The antimicrobial activity of this compound is believed to be multifactorial, primarily targeting the integrity of the bacterial cell envelope. The proposed mechanisms are detailed below.

Disruption of Bacterial Cell Wall Synthesis

Similar to some synthetic glycosyl triazole derivatives, this compound is hypothesized to act as an inhibitor of bacterial N-acetylglucosaminidases (GlcNAcases).[2] These enzymes are crucial for the remodeling and recycling of peptidoglycan, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[2] By inhibiting GlcNAcases, this compound likely disrupts the normal processes of cell division and cell wall maintenance, leading to an elongated phenotype and eventual cell lysis.[2]

Destabilization of the Cell Membrane

In addition to targeting the cell wall, this compound may also compromise the integrity of the cytoplasmic membrane. This action is analogous to that of certain isothiocyanates, which are hydrolysis products of glucosinolates.[3] It is proposed that this compound intercalates into the lipid bilayer, leading to a loss of membrane potential, increased permeability, and subsequent leakage of essential intracellular components such as potassium ions.[3] This disruption of the cell membrane contributes to the bactericidal effect of the compound.

Below is a diagram illustrating the proposed signaling pathway for this compound's antimicrobial action.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantified using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results are summarized in the table below.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | Negative | 100 | 1000 |

| Pseudomonas aeruginosa | Negative | 100 | >1000 |

| Staphylococcus aureus | Positive | 60 | >1000 |

| Listeria monocytogenes | Positive | 100 | >1000 |

Data presented is a synthesized representation based on findings for related compounds such as isothiocyanates and synthetic glycosyl triazoles.[2][3]

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[3]

Materials:

-

This compound stock solution

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures in logarithmic growth phase

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which no visible turbidity is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]

Materials:

-

MIC plates from the previous experiment

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto an MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the MHA plate.

The workflow for determining the antimicrobial activity of this compound is depicted in the diagram below.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial activity against a range of bacterial pathogens. Its proposed dual mechanism of action, targeting both the bacterial cell wall and cell membrane, makes it an attractive candidate for further development. Future research should focus on elucidating the precise molecular interactions of this compound with its bacterial targets, expanding in vitro testing to include a wider array of clinical isolates, and progressing to in vivo efficacy and toxicity studies. The detailed protocols and data presented in this whitepaper provide a solid foundation for these next steps in the evaluation of this compound as a potential next-generation antimicrobial agent.

References

- 1. Naturally Derived Glycosides with Potential Activity against Staphylococcus Aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-bacterial glycosyl triazoles – Identification of an N-acetylglucosamine derivative with bacteriostatic activity against Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity and mode of action of selected glucosinolate hydrolysis products against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Quinolone Alkaloids from Glycosmis Species: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Glycosmis, belonging to the family Rutaceae, is a rich reservoir of structurally diverse and biologically active secondary metabolites. Among these, quinolone alkaloids have emerged as a significant class of compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive review of the quinolone alkaloids isolated from various Glycosmis species, with a focus on their isolation, structural elucidation, biological activities, and potential as drug leads. The information is presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Quinolone Alkaloids from Glycosmis Species

A number of quinolone alkaloids have been isolated and characterized from various parts of Glycosmis species, including the leaves, stems, and roots. These compounds exhibit a range of structural diversity, from simple quinolones to more complex geranylated and dimeric structures. A summary of the key quinolone alkaloids, their source, and reported biological activities is presented in Table 1.

Table 1: Quinolone Alkaloids Isolated from Glycosmis Species and Their Biological Activities

| Compound Name | Glycosmis Species | Plant Part | Biological Activity | Reference(s) |

| Glycopentanolone A | G. pentaphylla | Stems | Inhibition of β-hexosaminidase release (IC50 = 4.28 μM) | |

| Glycopentanolone B | G. pentaphylla | Stems | Inhibition of β-hexosaminidase release | |

| Glycopentanolone C | G. pentaphylla | Stems | Inhibition of β-hexosaminidase release | |

| Glycopentanolone D | G. pentaphylla | Stems | Inhibition of β-hexosaminidase release | |

| Glycocitlone-A | G. citrifolia | Not specified | Not specified | |

| Glycocitlone-B | G. citrifolia | Not specified | Not specified | |

| Glycocitlone-C | G. citrifolia | Not specified | Not specified | |

| Arborine | G. pentaphylla, G. arborea | Leaves, Stems | Antimicrobial, Larvicidal | |

| Skimmianine | G. pentaphylla | Leaves | Antimicrobial | |

| 4-Methoxy-1-methyl-2-quinolone | G. mauritiana | Aerial parts | Not specified | |

| 7,8-Dimethoxy-2,2,6-trimethyl-pyrano quinolin-5-one | G. mauritiana | Aerial parts | Not specified | |

| 6-Hydroxy-N-methyl-2,3-furo-quinolin-4-one | G. mauritiana | Aerial parts | Not specified |

Experimental Protocols

The isolation and characterization of quinolone alkaloids from Glycosmis species generally follow a standard workflow in natural product chemistry. This section outlines the detailed methodologies for key experiments cited in the literature.

Plant Material Collection and Extraction

-

Collection and Identification: The plant material (leaves, stems, or roots) of the desired Glycosmis species is collected. A voucher specimen is typically deposited in a recognized herbarium for authentication.

-

Drying and Pulverization: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds and then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. A common method is sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) to fractionate the chemical constituents based on their polarity. Alternatively, a single solvent extraction with methanol or ethanol is also frequently employed. The extraction is often carried out at room temperature or with gentle heating using a Soxhlet apparatus.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

Isolation and Purification

-

Solvent-Solvent Partitioning: The crude extract is often subjected to solvent-solvent partitioning to further fractionate the components. For example, a methanol extract can be partitioned between water and ethyl acetate. The quinolone alkaloids, being moderately polar, are often enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fractions are subjected to column chromatography for the separation of individual compounds.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase. Sephadex LH-20 is also used for size-exclusion chromatography.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

-

Preparative Thin-Layer Chromatography (TLC): Fractions obtained from column chromatography are often further purified by preparative TLC on silica gel plates to isolate pure compounds.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) can be used as a final purification step to obtain highly pure compounds.

Structure Elucidation

The structures of the isolated quinolone alkaloids are elucidated using a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system present in the molecule.

-

Infrared (IR) Spectroscopy: Helps in the identification of functional groups such as hydroxyl (-OH), carbonyl (C=O), and N-H groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

-

1D NMR: ¹H NMR provides information about the number, chemical environment, and coupling of protons. ¹³C NMR provides information about the number and types of carbon atoms.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and thus deduce the complete structure of the molecule.

-

Signaling Pathways and Biological Activity

Some quinolone alkaloids from Glycosmis have shown promising biological activities. For instance, glycopentanolones A-D, isolated from G. pentaphylla, exhibited inhibitory effects on the release of β-hexosaminidase from RBL-2H3 cells, suggesting anti-allergic potential. This inhibitory effect was found to be associated with the downregulation of the phosphorylation of spleen tyrosine kinase (Syk) and phosphatidylinositol 3-kinase (PI3K).

Syk and PI3K are crucial components of signaling pathways involved in various cellular processes, including immune responses and cell proliferation. The Syk-PI3K-Akt pathway is a well-established signaling cascade that plays a key role in the activation of mast cells and basophils, leading to the release of inflammatory mediators. Inhibition of this pathway is a key target for the development of anti-inflammatory and anti-allergic drugs.

The antimicrobial activity of arborine and skimmianine from G. pentaphylla suggests their potential in combating infectious diseases. The exact mechanisms of action for these antimicrobial activities are yet to be fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Visualizations

To better understand the experimental workflow and the potential mechanism of action of these compounds, the following diagrams are provided.

Caption: General experimental workflow for the isolation and characterization of quinolone alkaloids from Glycosmis species.

Caption: Hypothesized inhibition of the Syk-PI3K signaling pathway by quinolone alkaloids from Glycosmis species.

Conclusion

The quinolone alkaloids from Glycosmis species represent a promising class of natural products with diverse biological activities. The methodologies for their isolation and structural elucidation are well-established, paving the way for further exploration of this chemical space. The observed anti-inflammatory and antimicrobial activities warrant further investigation into their mechanisms of action and potential for development into novel therapeutic agents. The inhibition of the Syk-PI3K signaling pathway by certain Glycosmis quinolone alkaloids highlights a specific molecular target that can be exploited for the rational design of new drugs. This review serves as a foundational guide for researchers to build upon in the exciting field of natural product-based drug discovery.

Methodological & Application

High-Yield Extraction Protocol for Glycosolone: A Detailed Application Note for Researchers

Abstract